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The absolute configuration of Globosuxanthone A was established using an advanced approach that

integrates X-ray crystallography with computational chemistry [1].

Summary of the Novel Solid-State CD/TDDFT Approach [1]:

Step Description Key Input/Output

1. X-ray Analysis Single-crystal X-ray diffraction performed to
obtain initial structural data.

Cartesian atomic coordinates
from the crystal structure.

2. Input for
Calculation

Cartesian coordinates served as the starting
geometry for quantum mechanical calculations.

Transfer of experimental
data to a computational

model.

3. Theoretical
Calculation

Time-Dependent Density Functional Theory

(TDDFT) calculations to simulate Circular
Dichroism (CD) spectra.

Theoretical solid-state CD

spectrum.

4. Configuration
Assignment

Comparison of the calculated CD spectrum with
the experimental one to establish the absolute

configuration.

Validated 3D molecular
structure.

Core Principles of the Validation Method
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The methodology relies on these fundamental principles:

Power of X-ray Crystallography: X-ray crystallography is the primary technique for determining the
atomic and molecular structure of a crystal. It can directly elucidate the three-dimensional structure of

molecules, including the absolute configuration of chiral centers, based on anomalous scattering
effects [2].

Role of Computational Validation: Theoretical calculations, particularly TDDFT, are used to predict
the spectroscopic properties (like CD spectra) of a proposed molecular structure. By matching the

calculated spectrum to the one observed experimentally, the initial model from X-ray data is rigorously
validated [1].

The following diagram outlines the general workflow for structure determination and validation using this

integrated approach.
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Context and Significance

Bioactive Source: Globosuxanthone A is a potent antitumor dihydroxanthenone initially isolated
from the endophytic fungus Chaetomium globosum and later also found in Microdiplodia sp. [1]. This

compound and its derivatives, such as Globosuxanthone F, continue to be of interest in drug
discovery due to their cytotoxic activity [3].

Importance of Absolute Configuration: For chiral bioactive molecules like Globosuxanthone A,
the absolute 3D structure (handedness) is critical because it directly influences how the molecule
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interacts with biological targets (e.g., proteins, enzymes). An incorrect assignment can lead to false

conclusions in structure-activity relationship studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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